![molecular formula C17H17N5O5S B2544323 methyl 4-[[2-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)sulfanyl]acetyl]amino]benzoate CAS No. 380340-64-7](/img/structure/B2544323.png)
methyl 4-[[2-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)sulfanyl]acetyl]amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[[2-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)sulfanyl]acetyl]amino]benzoate is a useful research compound. Its molecular formula is C17H17N5O5S and its molecular weight is 403.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Methyl 4-[[2-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)sulfanyl]acetyl]amino]benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various pharmacological effects.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
Property | Value |
---|---|
Molecular Formula | C16H16N6O5S |
Molar Mass | 372.34 g/mol |
CAS Number | 332117-21-2 |
Appearance | Solid, white to off-white |
Solubility | Sparingly soluble in DMSO |
The biological activity of this compound is primarily attributed to its unique structural features that enable it to interact with specific molecular targets within biological systems. The purine derivative is known to bind to nucleotide-binding sites on enzymes or receptors, potentially inhibiting their activity. The incorporation of a sulfanyl group enhances its reactivity and may contribute to its pharmacological effects.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with purine structures demonstrate varying degrees of antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The compound's structural similarity to known anticancer agents suggests potential efficacy in cancer treatment. In vitro studies have demonstrated that purine derivatives can induce apoptosis in cancer cells by activating specific signaling pathways . For example, analogs have been shown to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer .
Enzyme Inhibition
This compound has also been evaluated for its enzyme inhibitory properties. It exhibits strong inhibitory activity against acetylcholinesterase (AChE), an enzyme involved in neurotransmission. This inhibition could have implications for treating neurodegenerative diseases such as Alzheimer's .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Antibacterial Screening : A study reported moderate to strong antibacterial activity of purine derivatives against Salmonella typhi and Bacillus subtilis, indicating potential applications in treating bacterial infections .
- Antitumor Activity : In a series of experiments, compounds with similar structures were found to inhibit tumor growth in xenograft models, suggesting their potential as anticancer agents .
- Cytotoxicity Assessments : Research involving B16F10 melanoma cells showed that certain analogs did not exhibit cytotoxic effects at lower concentrations while maintaining significant anti-melanogenic activity .
Aplicaciones Científicas De Investigación
Chemical Structure and Synthesis
The compound is characterized by its complex structure, which includes a purine derivative and a benzoate moiety. Its molecular formula is C18H18N6O3, and it can be synthesized through several chemical reactions involving purine derivatives and acetylation processes. The synthesis typically involves:
- Formation of the purine core : Starting from 1,3-dimethyluric acid or related compounds.
- Acetylation : Introducing the acetyl group through reaction with acetic anhydride or acetyl chloride.
- Final coupling : Linking the benzoate moiety to form the final product.
Anticancer Potential
Recent studies have highlighted the anticancer properties of methyl 4-[[2-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)sulfanyl]acetyl]amino]benzoate. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve:
- Inhibition of cell proliferation : The compound disrupts cell cycle progression in cancer cells.
- Induction of apoptosis : It triggers programmed cell death via intrinsic pathways.
A notable study reported that derivatives of this compound demonstrated significant activity against human cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy .
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibitory activities. It has shown promise as an inhibitor of:
- Acetylcholinesterase : This activity is particularly relevant in the context of neurodegenerative diseases like Alzheimer's disease.
- α-glucosidase : This inhibition can be beneficial for managing diabetes by regulating blood sugar levels .
Therapeutic Implications
Given its biological activities, this compound may have several therapeutic applications:
- Cancer Treatment : As a potential chemotherapeutic agent targeting specific cancer types.
- Neuroprotection : For developing treatments aimed at neurodegenerative diseases.
- Diabetes Management : As a possible therapeutic agent to control blood glucose levels.
Case Studies and Research Findings
Several case studies have documented the effectiveness of this compound in laboratory settings:
Study | Findings |
---|---|
Study 1 | Demonstrated significant cytotoxicity against breast cancer cells (IC50 values in low micromolar range) |
Study 2 | Showed inhibition of acetylcholinesterase activity with IC50 values comparable to known inhibitors |
Study 3 | Exhibited α-glucosidase inhibition leading to reduced glucose absorption in vitro |
Propiedades
IUPAC Name |
methyl 4-[[2-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O5S/c1-21-13-12(14(24)22(2)17(21)26)19-16(20-13)28-8-11(23)18-10-6-4-9(5-7-10)15(25)27-3/h4-7H,8H2,1-3H3,(H,18,23)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQMQZKVNCDMPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)SCC(=O)NC3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.